molecular formula C7H6ClNO3 B173285 4-Chloro-5-methoxypicolinic acid CAS No. 103878-33-7

4-Chloro-5-methoxypicolinic acid

Cat. No. B173285
M. Wt: 187.58 g/mol
InChI Key: PCBUUNZNBZYPNJ-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxypicolinic acid is a chemical compound with the molecular formula C7H6ClNO3 . It has a molecular weight of 187.58 .


Synthesis Analysis

The synthesis of 4-Chloro-5-methoxypicolinic acid involves several steps. One method involves the use of potassium hydroxide, ammonium hydroxide, nitric acid, and thionyl chloride . Another method involves the use of diphenyl phosphoryl azide, triethylamine, N,N,N,N,-tetramethylethylenediamine, n-butyllithium, and hydrogen chloride .


Molecular Structure Analysis

The molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, 1 ether (aromatic), and 1 Pyridine .

Scientific Research Applications

Antimicrobial Activities and DNA Interactions

  • Antimicrobial Properties : Derivatives of picolinic acid, including 4-Chloro-5-methoxypicolinic acid, have been found to possess significant antimicrobial activities against various Gram-positive and Gram-negative bacteria and yeast strains. This is attributed to their structural properties and interactions with microbial cells (Tamer et al., 2018).
  • DNA Interactions : Molecular docking simulations revealed that compounds like 4-Chloro-5-methoxypicolinic acid exhibit interactions with DNA. These interactions could have implications for their potential use in genetic studies or as part of targeted therapies (Tamer et al., 2018).

Synthesis and Chemical Transformations

  • Synthetic Utility : 4-Chloro-5-methoxypicolinic acid and related compounds have been utilized in the synthesis of various complex molecules. They serve as key intermediates in the construction of diverse chemical structures, highlighting their utility in organic synthesis (Epsztajn et al., 1989).
  • Transformation into Pyridones : The derivatives of 4-Chloro-5-methoxypicolinic acid can undergo smooth acid-catalyzed conversion into corresponding pyridones, demonstrating their versatility in chemical reactions (Epsztajn et al., 1989).

Biochemical and Physicochemical Studies

  • Molluscicidal Properties : Some derivatives of 4-Chloro-5-methoxypicolinic acid have been shown to exhibit good molluscicidal effects. These properties could be harnessed for controlling mollusk populations in agricultural and aquatic environments (Duan et al., 2014).
  • Quantum Chemical Calculations : Studies involving density functional theory have been conducted to understand the electronic properties of 4-Chloro-5-methoxypicolinic acid. These studies are crucial for predicting the reactivity and stability of such compounds in various environments (Banjo & Olatunbosun, 2013).

Application in Material Science and Environmental Studies

  • Corrosion Inhibition : Schiff base compounds derived from 4-Chloro-5-methoxypicolinic acid have been studied for their ability to inhibit the corrosion of mild steel in acidic solutions. This could have significant applications in industrial settings where corrosion is a major concern (Khan et al., 2017).
  • Biodegradation Studies : Research on the biodegradation of 5-chloro-2-picolinic acid, closely related to 4-Chloro-5-methoxypicolinic acid, has been conducted. Understanding the biodegradation pathways of such compounds is essential for assessing their environmental impact and potential applications in bioremediation (Wu et al., 2017).

Safety And Hazards

The safety information for 4-Chloro-5-methoxypicolinic acid indicates that it has a GHS07 signal word of "Warning" . Precautionary measures should be taken to avoid ingestion, inhalation, and contact with skin or eyes .

properties

IUPAC Name

4-chloro-5-methoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-3-9-5(7(10)11)2-4(6)8/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBUUNZNBZYPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C=C1Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-methoxypicolinic acid

Synthesis routes and methods

Procedure details

In analogous manner, from 3.3 g of 4-chloro-5-methoxy-2-pyridinecarboxylic acid there was obtained t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate as pale yellow crystals (ethyl acetate/n-hexane), m.p. 132°-133°, which, in turn, was converted into N-(2-aminoethyl)-4-chloro-5-methoxypyridine-2-carboxamide hydrochloride, white crystals (methanol/ether), m.p. 256°-257°.
Name
t-butyl [2-(4-chloro-5-methoxypyridine-2-carboxamido)ethyl]carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl acetate n-hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DG Markees - The Journal of Organic Chemistry, 1958 - ACS Publications
… An earlier report,6 however, indicates that thecorresponding nor-acid, 5-methoxy-4-pyridone-2-carboxylic acid furnishes 4-chloro-5-methoxypicolinic acid chloride under …
Number of citations: 17 pubs.acs.org
SF BIRCH, RA DEAN, NJ HUNTER - The Journal of Organic …, 1958 - ACS Publications
… An earlier report,6 however, indicates that thecorresponding nor-acid, 5-methoxy-4-pyridone-2-carboxylic acid furnishes 4-chloro-5-methoxypicolinic acid chloride under …
Number of citations: 34 pubs.acs.org

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